tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate
Overview
Description
Tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate is a chemical compound that features a tert-butyl group attached to a cyclopentyl ring with an amino group at the 3-position, and a carbamate functional group. This compound is of interest in various fields of chemistry and biology due to its unique structural and chemical properties.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through a multi-step process starting with the cyclopentylamine. The cyclopentylamine is first protected using a tert-butoxycarbonyl (Boc) group to form tert-butyl cyclopentylcarbamate. Subsequent amination introduces the amino group at the 3-position.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure efficiency and sustainability. Flow microreactors can be used to introduce the tert-butoxycarbonyl group into the cyclopentyl ring, followed by amination.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles, depending on the desired product
Major Products Formed:
Oxidation: Cyclopentanone derivatives
Reduction: Cyclopentylamine derivatives
Substitution: Various substituted cyclopentyl derivatives
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a protecting group for amines in peptide synthesis. Medicine: Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate exerts its effects depends on its specific application. In peptide synthesis, it acts as a protecting group for the amino group, preventing unwanted reactions during the synthesis process. The tert-butyl group provides steric hindrance, which helps in the selective deprotection of the amino group when needed.
Molecular Targets and Pathways:
Peptide Synthesis: Protects the amino group during peptide bond formation.
Drug Design: May interact with specific enzymes or receptors in drug development.
Comparison with Similar Compounds
Boc-protected amines: Similar protecting groups used in peptide synthesis.
Cyclopentyl derivatives: Other cyclopentyl compounds with different functional groups.
Uniqueness:
The presence of the tert-butyl group provides unique steric and electronic properties compared to other protecting groups.
The specific stereochemistry (1R,3R) adds to its uniqueness, influencing its reactivity and interactions.
Properties
IUPAC Name |
tert-butyl N-[(1R,3R)-3-aminocyclopentyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-5-4-7(11)6-8/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBVMVTUWHCOHX-HTQZYQBOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@H](C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1009075-44-8 | |
Record name | tert-butyl n-[(1r,3r)-3-aminocyclopentyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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